4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine
Brand Name: Vulcanchem
CAS No.: 1186311-03-4
VCID: VC2664479
InChI: InChI=1S/C17H28N2OSi/c1-12(2)21(13(3)4,14(5)6)19-9-8-15-16(19)10-18-11-17(15)20-7/h8-14H,1-7H3
SMILES: CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=NC=C21)OC
Molecular Formula: C17H28N2OSi
Molecular Weight: 304.5 g/mol

4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine

CAS No.: 1186311-03-4

Cat. No.: VC2664479

Molecular Formula: C17H28N2OSi

Molecular Weight: 304.5 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine - 1186311-03-4

Specification

CAS No. 1186311-03-4
Molecular Formula C17H28N2OSi
Molecular Weight 304.5 g/mol
IUPAC Name (4-methoxypyrrolo[2,3-c]pyridin-1-yl)-tri(propan-2-yl)silane
Standard InChI InChI=1S/C17H28N2OSi/c1-12(2)21(13(3)4,14(5)6)19-9-8-15-16(19)10-18-11-17(15)20-7/h8-14H,1-7H3
Standard InChI Key YIDOPMFGWASYLK-UHFFFAOYSA-N
SMILES CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=NC=C21)OC
Canonical SMILES CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=NC=C21)OC

Introduction

Chemical Identity and Structure

4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine features a bicyclic heterocyclic core with strategic functional group placement. The pyrrolo[2,3-c]pyridine scaffold consists of a pyrrole ring fused with a pyridine ring, creating a versatile framework for various chemical applications.

Identification Parameters

The compound is characterized by the following identifiers:

ParameterValue
CAS Number1186311-03-4
Molecular FormulaC₁₇H₂₈N₂OSi
Molecular Weight304.50 g/mol
IUPAC Name(4-methoxypyrrolo[2,3-c]pyridin-1-yl)-tri(propan-2-yl)silane
PubChem Substance ID329772011
MDL NumberMFCD12922775

Structural Characteristics

The key structural elements include:

  • A pyrrolo[2,3-c]pyridine core serving as the foundation

  • A methoxy group (-OCH₃) at position 4, enhancing solubility and modifying electronic properties

  • A bulky triisopropylsilyl group at position 1, providing protection for the pyrrole nitrogen

  • A bicyclic arrangement with specific nitrogen positioning that distinguishes it from isomeric compounds

Physical and Chemical Properties

Chemical Properties

The chemical reactivity of 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine is influenced by several structural features:

Spectroscopic Data

The compound can be characterized using various spectroscopic techniques, with the following identifiers providing structural confirmation:

Spectroscopic ParameterValue
SMILES NotationCOc1cncc2n(ccc12)Si(C(C)C)C(C)C
InChI1S/C17H28N2OSi/c1-12(2)21(13(3)4,14(5)6)19-9-8-15-16(19)10-18-11-17(15)20-7/h8-14H,1-7H3
InChI KeyYIDOPMFGWASYLK-UHFFFAOYSA-N

Synthesis Methodologies

Related Synthetic Precedents

Insights into potential synthetic routes can be drawn from related compounds:

The synthesis of pyrrolo[2,3-c]quinoline alkaloids, such as trigonoine B, involves electrocyclization of 2-(pyrrol-3-yl)benzene containing a carbodiimide moiety as a 2-azahexatriene system. Similar approaches could potentially be adapted for pyrrolo[2,3-c]pyridine synthesis with appropriate modifications .

Key Synthetic Considerations

Important factors in the synthesis include:

  • Selection of appropriate protecting groups for selective functionalization

  • Control of regioselectivity during core formation

  • Optimization of reaction conditions to enhance yield and purity

  • Purification strategies to obtain research-grade material

Applications in Chemical Research

Role in Synthetic Chemistry

4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine serves various purposes in synthetic organic chemistry:

  • As a protected intermediate in multi-step syntheses

  • As a building block for more complex heterocyclic compounds

  • As a model compound for studying reactivity patterns of the pyrrolo[2,3-c]pyridine scaffold

Materials Science Possibilities

The unique structural features suggest potential applications in materials science:

  • The silyl group may facilitate cross-linking or polymerization reactions

  • The heterocyclic system could contribute to electronic or optical properties in specialized materials

  • The compound could serve as a precursor for functionally modified materials

Safety ParameterClassification
GHS PictogramGHS07
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
WGK GermanyWGK 3 (Severe hazard to waters)
Flash PointNot applicable
SupplierCatalog NumberPackage SizePrice (USD)Notes
Crescent ChemicalMS-ADE001010-1G1 gram$1,108.80Standard research grade
Sigma-AldrichADE001010-1G1 gramNot specified6-8 week delivery time
Calpac LabALA-M166281-1g1 gramNot specified5-day delivery time
Cymit Quimica3D-LXB311031 gramDiscontinuedPreviously available

Supply Chain Considerations

When sourcing this compound, researchers should consider:

  • Lead times vary significantly between suppliers (from 5 days to 8 weeks)

  • Pricing is relatively high ($1,108.80 per gram at Crescent Chemical), reflecting its specialized nature

  • Purity specifications (typically minimum 95% for research-grade chemicals)

  • Storage requirements and shelf-life information

Comparative Analysis with Related Compounds

Structural Analogs

4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine belongs to a family of related compounds with subtle structural variations:

CompoundCAS NumberKey Structural Distinction
4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine1186311-03-4Reference compound
4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine944936-26-9Different position of nitrogen in the bicyclic system
4-Bromo-1-(triisopropylsilyl)-1H-pyrrolo derivativesVariousDifferent substituent at position 4

The position of the nitrogen in the bicyclic system (2,3-b vs. 2,3-c) represents a critical structural difference that affects the electronic properties and potential applications of these compounds .

Structure-Property Relationships

The structural variations among these compounds lead to differences in:

  • Electronic distribution and reactivity patterns

  • Hydrogen bonding capabilities and intermolecular interactions

  • Potential biological activity and target binding

  • Synthetic utility as building blocks or intermediates

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